![molecular formula C14H11F4N B3072152 (4-Fluorophenyl)[4-(trifluoromethyl)phenyl]methanamine CAS No. 1016671-55-8](/img/structure/B3072152.png)
(4-Fluorophenyl)[4-(trifluoromethyl)phenyl]methanamine
Overview
Description
“(4-Fluorophenyl)[4-(trifluoromethyl)phenyl]methanamine” is an organic compound with the CAS Number: 1016671-55-8 . It has a molecular weight of 269.24 . The compound belongs to the class of organic compounds known as trifluoromethylbenzenes .
Molecular Structure Analysis
The InChI code for this compound is1S/C14H11F4N/c15-12-7-3-10(4-8-12)13(19)9-1-5-11(6-2-9)14(16,17)18/h1-8,13H,19H2 . This indicates the presence of 14 carbon atoms, 11 hydrogen atoms, 4 fluorine atoms, and 1 nitrogen atom in the molecule.
Scientific Research Applications
Fluorescent Chemosensors
(4-Fluorophenyl)[4-(trifluoromethyl)phenyl]methanamine derivatives have been utilized in the development of fluorescent chemosensors. These chemosensors are capable of detecting a wide range of analytes, including metal ions, anions, and neutral molecules, due to their high selectivity and sensitivity. The incorporation of fluorophenyl and trifluoromethyl groups enhances the fluorescent properties and the ability to interact with various analytes, making them useful in environmental monitoring and bioimaging applications (Roy, 2021).
Synthesis of Fluoroalkylated Compounds
The compound has also been involved in the synthesis of fluoroalkylated compounds, which are significant in pharmaceuticals and agrochemicals. Fluorine atoms contribute to the chemical stability, lipophilicity, and bioavailability of these compounds. The strategic placement of fluorophenyl and trifluoromethyl groups can modulate the pharmacodynamic and pharmacokinetic behavior of the resulting compounds, making them potent candidates for antitubercular agents and other therapeutic applications (Thomas, 1969).
Optoelectronic Materials
In the realm of optoelectronic materials, derivatives of this compound have been synthesized for their luminescent properties. These materials find applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The introduction of fluorophenyl and trifluoromethyl groups into π-extended conjugated systems has been shown to enhance the electroluminescent properties, making these materials valuable for the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices (Lipunova et al., 2018).
Mechanism of Action
The mechanism of action for this compound is not specified in the available resources. It’s important to note that the mechanism of action would depend on the specific context in which the compound is used .
The exact physical and chemical properties such as melting point, boiling point, etc., are not specified in the available resources .
Safety and Hazards
properties
IUPAC Name |
(4-fluorophenyl)-[4-(trifluoromethyl)phenyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F4N/c15-12-7-3-10(4-8-12)13(19)9-1-5-11(6-2-9)14(16,17)18/h1-8,13H,19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKKNZIQXBOFPBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)F)N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F4N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



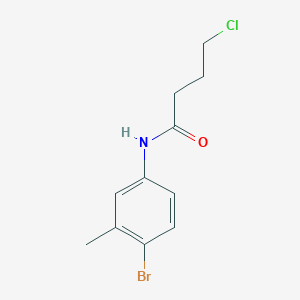
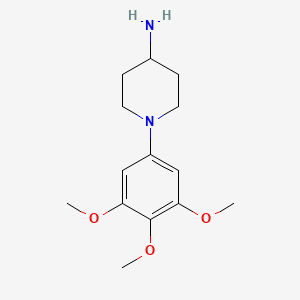
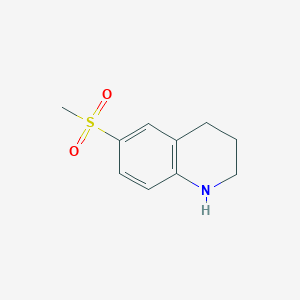
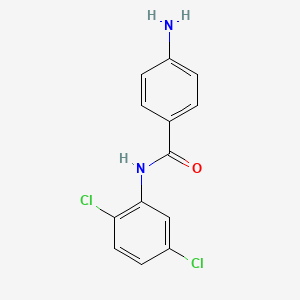
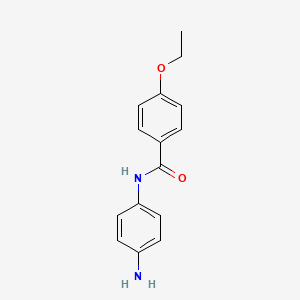
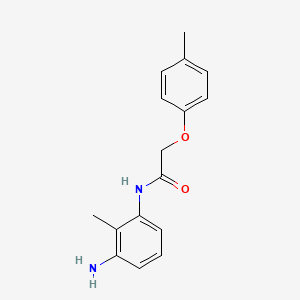
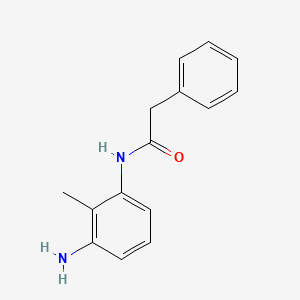

![N-[(2-Chloro-4-fluorophenyl)methyl]cyclopropanamine](/img/structure/B3072121.png)



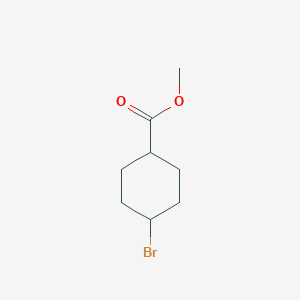
![2-Methoxy-4-[(propylamino)methyl]phenol](/img/structure/B3072149.png)